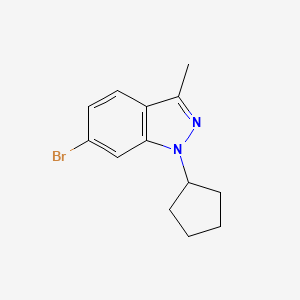

6-Bromo-1-cyclopentyl-3-methyl-1h-indazole

Description

Properties

IUPAC Name |

6-bromo-1-cyclopentyl-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHUFJARLAXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266190 | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947685-08-7 | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947685-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole typically involves the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in the presence of a base such as sodium carbonate and a catalyst like copper (II) acetate. The reaction is carried out in a solvent like 1,2-dichloroethane under an oxygen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of indazole derivatives, including 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole. Research indicates that compounds with similar structural features exhibit significant activity against various cancer cell lines. For instance, derivatives of indazole have been reported to inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties worth exploring further .

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain indazole derivatives have shown promise in inhibiting angiogenic pathways, making them potential candidates for cancer therapy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. For example, a common approach includes the bromination of cyclopentyl-substituted indazoles under controlled conditions to achieve high yields . The following table summarizes some key synthesis methods:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 86% | Ethylene glycol at 200°C for 4.5 hours |

| Palladium-catalyzed coupling | Varies | Inert atmosphere at elevated temperatures |

These methodologies highlight the compound's versatility in synthetic applications and its potential for further development in pharmaceutical chemistry.

Structural Characteristics

The molecular structure of this compound features a bromine atom at the sixth position of the indazole ring, a cyclopentyl group at the first position, and a methyl group at the third position. This unique arrangement contributes to its chemical reactivity and biological activity .

Reactivity Profile

The bromination pattern and substituents can influence the compound's reactivity in various chemical reactions. Indazoles are known to participate in electrophilic aromatic substitution reactions and can serve as intermediates in synthesizing more complex organic molecules .

Case Study: Anticancer Screening

A study published in a reputable journal evaluated several indazole derivatives for their anticancer activity. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against specific cancer cell lines compared to non-brominated analogs . This suggests that this compound may be a promising candidate for further investigation in cancer therapeutics.

Case Study: Electrochemical Applications

Another research effort focused on the electrochemical properties of similar brominated indazoles, demonstrating their potential as catalysts in organic transformations. The study highlighted how electrochemical methods could facilitate sustainable synthesis routes while minimizing waste .

Mechanism of Action

The mechanism by which 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are associated with tumor development . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Similar Indazole Derivatives

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole with analogous compounds:

Key Observations:

- Electronic Effects : Bromine at position 6 is a common feature, but substitutions at positions 3 and 4 (e.g., fluoro in , sulfonyl in ) alter electron density and reactivity.

- Functional Group Diversity : Esters (e.g., methyl carboxylates in ) and aldehydes (e.g., 6-bromo-1H-indazole-3-carbaldehyde in ) expand utility in derivatization.

Physicochemical Properties

- Solubility : The cyclopentyl group in the target compound likely reduces water solubility compared to polar derivatives like 6-bromo-3-(methylsulfonyl)-1H-indazole .

- Stability : Halogenated indazoles (e.g., bromo/chloro in ) are generally stable under ambient conditions, whereas iodo derivatives (e.g., ) may require light-sensitive storage.

Biological Activity

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole (CAS No. 947685-08-7) is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure:

this compound is characterized by a bromine atom at the 6-position of the indazole ring and a cyclopentyl group at the 1-position. Its molecular formula is .

Synthesis:

The compound can be synthesized through the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in the presence of sodium carbonate and copper(II) acetate as a catalyst in a solvent like 1,2-dichloroethane.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, including A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma).

IC50 Values:

- A2780: IC50 values range from 4.21 to 18.6 µM for related indazole derivatives .

- A549: Similar significant antiproliferative effects were observed.

The mechanism of action involves the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF, which are crucial in tumor development and metastasis .

Antiangiogenic Properties

The compound has shown potential in inhibiting angiogenesis, which is vital for tumor growth and metastasis. It targets pathways that regulate blood vessel formation, thereby limiting tumor growth by depriving it of necessary nutrients.

Antioxidant Activity

In addition to its anticancer properties, this compound has been explored for its antioxidant capabilities. This activity is essential for reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are mediated through several pathways:

- Cytokine Inhibition: The compound inhibits key cytokines involved in inflammation and cancer progression.

- PDE4 Inhibition: It has been identified as an inhibitor of phosphodiesterase type 4 (PDE4), which plays a role in cognitive function and inflammatory responses .

Case Studies

Several studies have highlighted the efficacy of indazole derivatives similar to this compound:

- Kolesnikov et al. investigated new derivatives that exhibited potent antiproliferative activity against multiple myeloma cell lines with IC50 values as low as 0.64 μM .

- Wang et al. designed azaindazole derivatives that demonstrated strong inhibition against pan-Pim kinases, suggesting a potential pathway for therapeutic intervention in cancer .

Summary Table of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A2780 | 4.21 - 18.6 | Inhibition of proangiogenic cytokines |

| A549 | Significant | ||

| Antiangiogenic | Various | N/A | Inhibition of angiogenesis |

| Antioxidant | N/A | N/A | Reduction of oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.